

MeOSuc-Ala-Ala-Pro-Val-AMC chemical properties

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Compound of Interest

Compound Name: MeOSuc-Ala-Ala-Pro-Val-AMC

Cat. No.: B158912

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An In-depth Technical Guide to **MeOSuc-Ala-Ala-Pro-Val-AMC**

Foreword

In the landscape of protease research and drug development, the precision of our tools dictates the clarity of our discoveries. The fluorogenic substrate, **MeOSuc-Ala-Ala-Pro-Val-AMC**, has long been a cornerstone for the sensitive and specific quantification of human neutrophil elastase (HNE) activity. Its dysregulation is a hallmark of numerous inflammatory pathologies, making HNE a critical therapeutic target. This guide is crafted for the hands-on researcher, the meticulous scientist, and the forward-thinking drug developer. It moves beyond a simple recitation of facts to provide a foundational understanding of this substrate's chemical properties, the causality behind its application in robust assays, and the self-validating protocols required for data integrity. Herein lies a synthesis of technical data and field-proven insights, designed to empower your research and accelerate your path to discovery.

Core Chemical Identity and Physicochemical Properties

A granular understanding of a substrate's chemical and physical characteristics is the bedrock of reproducible and accurate experimentation. These properties govern solubility, stability, and interaction with the target enzyme.

MeOSuc-Ala-Ala-Pro-Val-AMC is a synthetic tetrapeptide, N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-L-valinamide, conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore.[1][2] The peptide sequence is specifically designed to be recognized and cleaved by human leukocyte and porcine pancreatic elastases.[2][3][4]

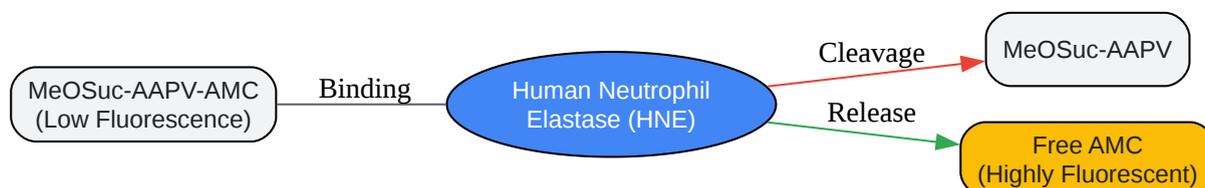
Table 1: Physicochemical Properties of **MeOSuc-Ala-Ala-Pro-Val-AMC**

Property	Value	Source(s)
Molecular Formula	C ₃₁ H ₄₁ N ₅ O ₉	[1][2][4][5][6][7][8][9][10]
Molecular Weight	627.69 g/mol	[3][5][6][7][9][11]
Appearance	White to off-white solid or lyophilized powder	[8]
Purity	≥98% (typically verified by HPLC)	[2][10]
Solubility	Soluble in DMSO (e.g., 16-100 mg/mL), DMF (e.g., 20 mg/mL), Chloroform, and Methanol.[1][2][3][7] Limited solubility in aqueous buffers like PBS.[1][2][3]	
Storage	Store powder at -20°C for long-term stability (≥ 4 years). [2][3][8][12] Stock solutions in DMSO are stable for up to 2 months at -20°C.[3][9]	

The Fluorogenic Mechanism: From Quenched State to Signal

The utility of **MeOSuc-Ala-Ala-Pro-Val-AMC** as an investigative tool is rooted in its fluorogenic mechanism. In its intact state, the AMC fluorophore is conjugated to the peptide via an amide bond. This configuration results in a molecule with inherently low fluorescence.

The specificity of the Ala-Ala-Pro-Val sequence is paramount; it is avidly hydrolyzed by human neutrophil elastase.[1][2] The enzymatic cleavage occurs at the C-terminal side of the valine residue, liberating the free 7-amino-4-methylcoumarin. Uncoupled from the peptide, AMC exhibits strong fluorescence, providing a direct and continuous measure of enzymatic activity. This process allows for the detection of HNE concentrations as low as 11 pM.[2]



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Figure 1: Mechanism of HNE-mediated cleavage of **MeOSuc-Ala-Ala-Pro-Val-AMC**, resulting in the release of the fluorescent reporter, AMC.

A critical aspect of its design is its selectivity. This substrate is not significantly hydrolyzed by cathepsin G, another serine protease found in neutrophils, which ensures that the measured activity can be more specifically attributed to elastase.[1][2][8][9]

Table 2: Spectral Properties of Liberated 7-Amino-4-Methylcoumarin (AMC)

Property	Wavelength (nm)	Source(s)
Excitation Maximum (λ_{ex})	355 - 380 nm	[1][2][8][9][13][14]
Emission Maximum (λ_{em})	440 - 460 nm	[1][2][3][8][9][13][14][15]

Note: The optimal wavelengths should be confirmed empirically on your specific instrumentation, as they can be influenced by buffer pH, ionic strength, and instrument optics.

A Self-Validating Protocol for HNE Kinetic Assays

The following protocol is designed as a self-validating system. The inclusion of specific controls and the emphasis on determining the linear range of the assay are critical for ensuring the

trustworthiness of the generated data. This method is tailored for a 96-well microplate format but can be adapted.

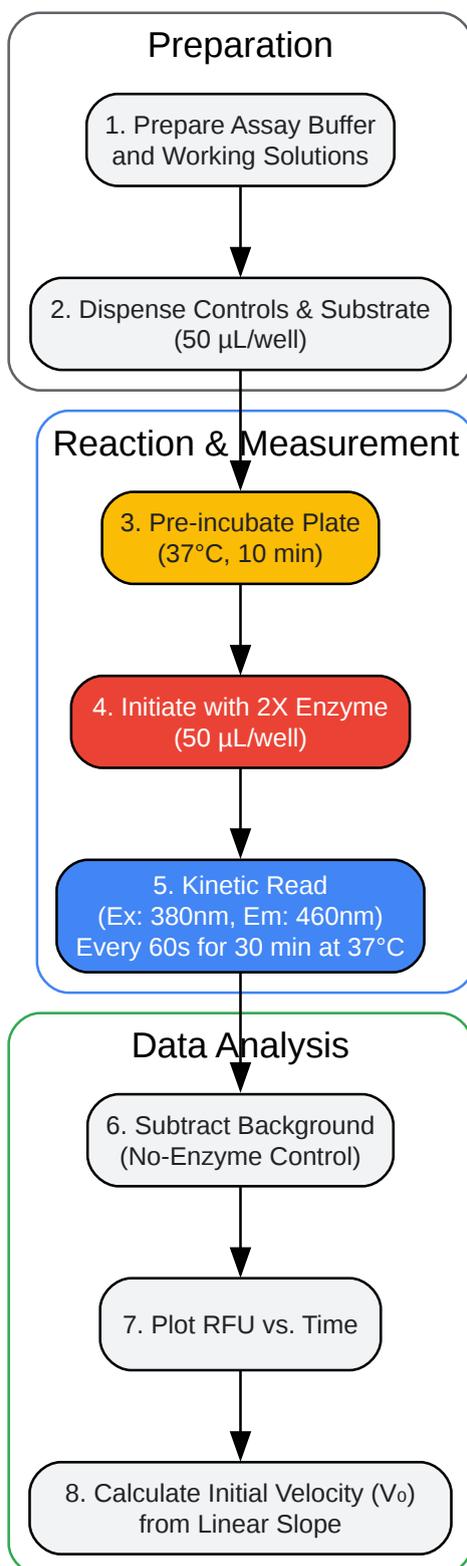
Essential Materials and Reagents

- **MeOSuc-Ala-Ala-Pro-Val-AMC** (Substrate)
- Purified Human Neutrophil Elastase (Enzyme)
- Anhydrous DMSO (for stock solutions)
- Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0.[\[16\]](#) The high salt concentration is crucial for maintaining HNE stability and activity, while the detergent prevents non-specific binding.
- 96-well black, flat-bottom, non-binding microplates
- Fluorescence microplate reader with temperature control and kinetic reading capabilities

Preparation of Solutions

- **Substrate Stock Solution (10 mM):** Dissolve 6.28 mg of **MeOSuc-Ala-Ala-Pro-Val-AMC** in 1.0 mL of anhydrous DMSO. Vortex thoroughly. Aliquot and store at -20°C, protected from light.
- **Enzyme Stock Solution (e.g., 1 μM):** Prepare a concentrated stock of purified HNE in a buffer that ensures its stability (consult supplier data sheet). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
- **Enzyme Working Solution:** On the day of the experiment, dilute the HNE stock solution in cold Assay Buffer to a 2X final concentration (e.g., 1.0 nM for a 0.5 nM final concentration). The optimal concentration must be determined empirically to ensure the reaction rate is linear for the duration of the measurement.

Experimental Workflow



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Figure 2: Step-by-step experimental workflow for a robust kinetic assay measuring HNE activity.

Step-by-Step Assay Procedure

- **Substrate Dilution:** Prepare a 2X working solution of the substrate by diluting the 10 mM stock in Assay Buffer. The final concentration should be determined based on the K_m of the enzyme (~140 μM)[8][9]; a starting concentration of 200 μM (for a 100 μM final concentration) is recommended.
- **Plate Setup (Final Volume: 100 μL /well):**
 - **Test Wells:** 50 μL of 2X Substrate Working Solution.
 - **No-Enzyme Control:** 50 μL of 2X Substrate Working Solution.
 - **Buffer/Substrate Blank:** 50 μL of Assay Buffer.
- **Pre-incubation:** Seal the plate and pre-incubate at 37°C for 10 minutes to bring all components to the reaction temperature.
- **Reaction Initiation:**
 - **Test Wells:** Add 50 μL of 2X Enzyme Working Solution.
 - **No-Enzyme Control:** Add 50 μL of Assay Buffer.
 - **Buffer/Substrate Blank:** Add 50 μL of 2X Substrate Working Solution.
- **Kinetic Measurement:** Immediately place the plate into the reader (pre-set to 37°C). Measure the fluorescence intensity (Ex: ~380 nm, Em: ~460 nm) every 60 seconds for 20-30 minutes.

Data Interpretation and Validation

- **Background Subtraction:** For each time point, subtract the average fluorescence of the "No-Enzyme Control" wells from the "Test Wells".

- Plotting: Plot the background-subtracted Relative Fluorescence Units (RFU) versus time (minutes).
- Determining Initial Velocity (V_0): Identify the initial linear portion of the curve. The slope of this line ($\Delta\text{RFU} / \Delta\text{time}$) represents the initial reaction velocity and is directly proportional to the enzyme's activity under the specified conditions. For inhibitor screening, V_0 is calculated for each inhibitor concentration to determine the IC_{50} .

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